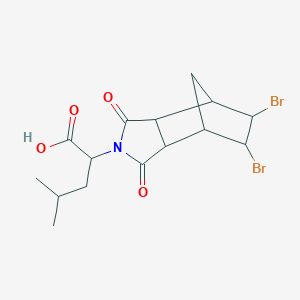![molecular formula C20H27N3O3S B11609804 2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione](/img/structure/B11609804.png)
2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione is a complex organic compound that features a cyclohexane ring substituted with a thiophene group and a piperazine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the cyclohexane-1,3-dione as the core structure. The thiophene group can be introduced through a Friedel-Crafts acylation reaction, while the piperazine derivative can be attached via nucleophilic substitution reactions. The final step often involves the formation of the imine linkage through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The thiophene group may contribute to the compound’s electronic properties, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential therapeutic applications.
Cyclohexane-1,3-dione derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione is unique due to the combination of its piperazine and thiophene groups, which confer distinct electronic and binding properties. This makes it a valuable compound for research in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C20H27N3O3S |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
3-hydroxy-2-[2-(4-propanoylpiperazin-1-yl)ethyliminomethyl]-5-thiophen-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C20H27N3O3S/c1-2-20(26)23-9-7-22(8-10-23)6-5-21-14-16-17(24)12-15(13-18(16)25)19-4-3-11-27-19/h3-4,11,14-15,24H,2,5-10,12-13H2,1H3 |
InChI-Schlüssel |
PQRJGEMVVSMCQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=CS3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-methylphenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11609729.png)
![(2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11609737.png)
![2-Amino-2',5-dioxo-1'-(prop-2-yn-1-yl)-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11609754.png)
![(7Z)-3-(3-acetylphenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11609768.png)
![3-({5-[(4-Chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid](/img/structure/B11609769.png)
![3-(Propylsulfanyl)-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11609773.png)
![2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11609777.png)
![2-[(E)-2-(3,5-dibromo-4-methoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B11609779.png)


![3-[(2E)-2-[(5-bromofuran-2-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide](/img/structure/B11609791.png)
![Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl-](/img/structure/B11609796.png)
![methyl (4Z)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11609811.png)
![N-cyclohexyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609819.png)
